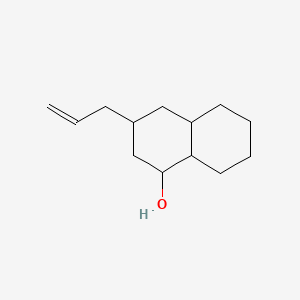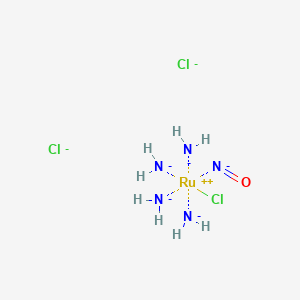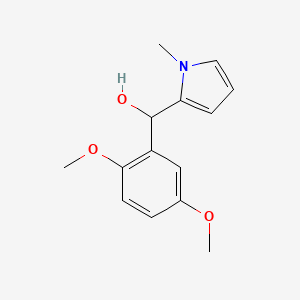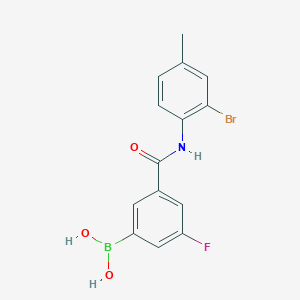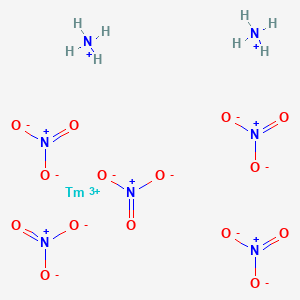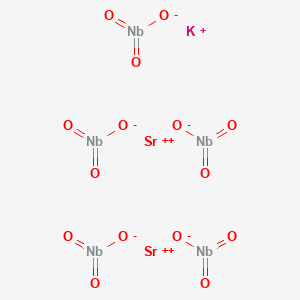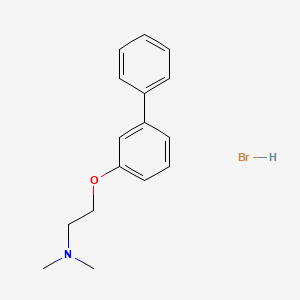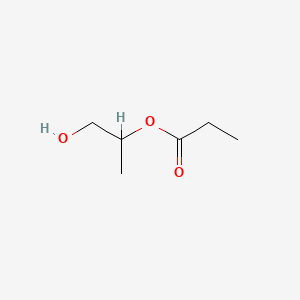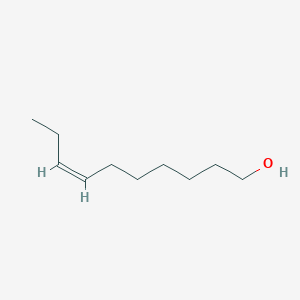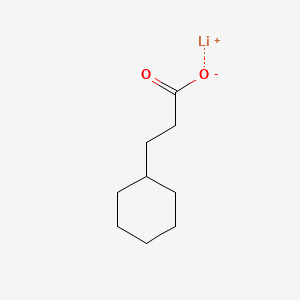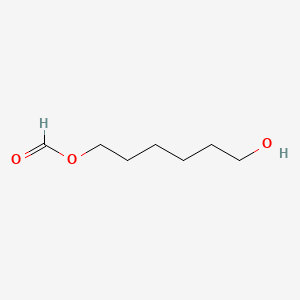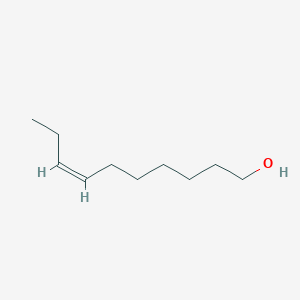
(Z)-dec-7-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-dec-7-en-1-ol: is an organic compound with the molecular formula C10H20O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the decane chain, and a hydroxyl group (-OH) attached to the first carbon atom7-decen-1-ol and is commonly found in various natural sources, including essential oils and pheromones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-dec-7-en-1-ol involves the hydroboration-oxidation of 1-decene. The reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method ensures the anti-Markovnikov addition of the hydroxyl group to the terminal carbon atom.
Grignard Reaction: Another synthetic route involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with formaldehyde. The reaction is carried out in an anhydrous ether solvent, followed by acidic workup to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation reactions to control the position and configuration of the double bond.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-dec-7-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield dec-7-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Dec-7-enal, Dec-7-enoic acid
Reduction: Decane
Substitution: Dec-7-en-1-yl chloride
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (Z)-dec-7-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pheromone Research: This compound is a key component in the study of insect pheromones, particularly in the development of environmentally friendly pest control methods.
Biology:
Cell Signaling: this compound is studied for its role in cell signaling pathways, particularly in the context of its interaction with specific receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity. In the context of pheromone research, this compound binds to olfactory receptors in insects, triggering behavioral responses.
Vergleich Mit ähnlichen Verbindungen
(E)-dec-7-en-1-ol: The trans isomer of (Z)-dec-7-en-1-ol, differing in the configuration of the double bond.
Dec-7-en-1-ol: The compound without the specific (Z) or (E) configuration.
Decanol: The saturated alcohol without the double bond.
Uniqueness:
Configuration: The (Z) configuration of the double bond in this compound imparts unique chemical and physical properties, such as boiling point and reactivity.
Biological Activity: The specific configuration can influence its interaction with biological targets, making it more or less effective in certain applications compared to its isomers or saturated counterparts.
Eigenschaften
CAS-Nummer |
52957-12-7 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(Z)-dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
InChI-Schlüssel |
JPYLHKPRBLLDDJ-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\CCCCCCO |
Kanonische SMILES |
CCC=CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


